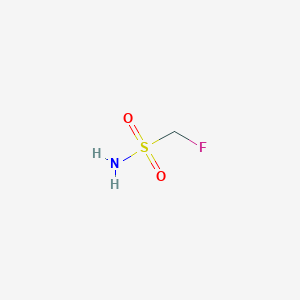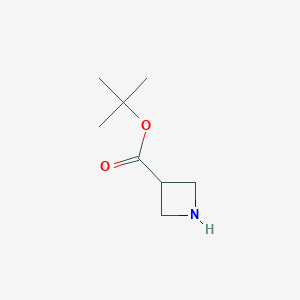
Fluoromethanesulfonamide
説明
Fluoromethanesulfonamide is used as an intermediate in synthetic chemistry . It is involved in the preparation of specific inhibitors of mammalian secreted phospholipases A2 and also in the synthesis of ecicosanoids .
Synthesis Analysis
The synthesis of Fluoromethanesulfonamide involves reactions with amides and derivatives . Bromination of highly unsaturated trifluoromethanesulfonamide derivatives and synthesis and bromination/dehydrobromination of N,N-diallyltrifluoromethanesulfonamide are some of the processes involved .Molecular Structure Analysis
The linear formula of Fluoromethanesulfonamide is CF3SO2NH2 . It has a molecular weight of 149.09 .Chemical Reactions Analysis
Fluoromethanesulfonamide can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .Physical And Chemical Properties Analysis
Fluoromethanesulfonamide is a solid substance with a melting point of 80-83°C .科学的研究の応用
Synthesis of Trifluoromethylated Compounds
Fluoromethanesulfonamide is a precursor in the synthesis of trifluoromethylated compounds. These compounds are valuable in pharmaceuticals and agrochemicals due to their biological activity and stability . The trifluoromethyl group can significantly alter the metabolic stability and lipophilicity of molecules, making them more effective as drugs or pesticides .
Development of Fluorescence Probes
Researchers utilize Fluoromethanesulfonamide to develop fluorescence probes . These probes are essential for detecting various biological and chemical substances. A novel application includes creating a molecularly imprinted upconversion fluorescence probe for sulfonamide sensing, which is crucial for environmental monitoring and food safety .
作用機序
Target of Action
Fluoromethanesulfonamide, also known as trifluoromethanesulfonamide, is a type of sulfonamide . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including carbon dioxide and hydrocarbon transport, acid homeostasis, biosynthetic reactions, and various pathological processes .
Mode of Action
The mode of action of sulfonamides, including fluoromethanesulfonamide, involves the inhibition of folic acid synthesis . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by fluoromethanesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, fluoromethanesulfonamide disrupts the production of dihydrofolic acid, a precursor to folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and replication .
Result of Action
The primary result of fluoromethanesulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, fluoromethanesulfonamide disrupts critical cellular processes in bacteria, including the production of nucleic acids and certain amino acids . This disruption inhibits bacterial growth and replication, making fluoromethanesulfonamide an effective antibacterial agent .
Action Environment
The efficacy and stability of fluoromethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can influence the stability of the drug, potentially affecting its shelf life and effectiveness .
Safety and Hazards
特性
IUPAC Name |
fluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFAGBHAGYXJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619560 | |
| Record name | 1-Fluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromethanesulfonamide | |
CAS RN |
50585-72-3 | |
| Record name | 1-Fluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | fluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)



![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)

